molecular formula C15H18FN5O2 B2525121 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 2034540-20-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2525121
M. Wt: 319.34
InChI Key: PEFRJYKUDKITCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H18FN5O2 and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Herbicide Research

Compounds with triazine cores, such as those similar to the structure , often show significant potential as herbicides. Research into related compounds like dimethenamid and flufenacet, which share structural similarities (e.g., presence of acetamide groups and aromatic rings), has demonstrated their utility in agricultural applications for controlling unwanted vegetation. These studies focus on the isolation, detection, and environmental fate of these herbicides in natural waters, indicating the relevance of triazine derivatives in developing new herbicides with potential environmental benefits (Zimmerman, L., Schneider, R., & Thurman, E., 2002).

Potential as Anticancer Agents

Some derivatives of triazine and compounds with acetamide functionalities have been explored for their anticancer properties. Modifications to these molecules can lead to the synthesis of compounds with potent antiproliferative activities against various cancer cell lines. This suggests that with appropriate modification, our compound of interest could be investigated for its potential anticancer activities, highlighting the importance of structural analogs in medicinal chemistry research (Wang, X.-m., Mao, S., Cao, L., et al., 2015).

Environmental Monitoring and Analysis

Triazine derivatives are also significant in the context of environmental monitoring and analysis. Their chemical properties make them suitable targets for detection and analysis in environmental samples, such as water bodies. Studies focusing on the development of analytical methods for detecting triazine-based compounds and their degradation products can contribute to better understanding the environmental impact and fate of these chemicals (Kempter, C., & Karst, U., 2000).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2/c1-21(2)14-18-12(19-15(20-14)23-3)9-17-13(22)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFRJYKUDKITCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.